An In-depth Technical Guide to the Synthesis and Characterization of 5-EAPB Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 5-EAPB Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and analytical characterization of 5-(2-ethylaminopropyl)benzofuran hydrochloride (5-EAPB HCl). The information is intended for research and forensic applications. 5-EAPB is a psychoactive substance of the benzofuran class, structurally related to compounds like 5-APB and MDMA.[1][2][3]
Chemical and Physical Properties
5-EAPB hydrochloride is an analytical reference standard categorized as a benzofuran.[4] It is the N-ethyl analog of 5-APB.[1] The hydrochloride salt typically appears as a white powder.[5]
| Property | Value | Reference |
| IUPAC Name | 1-(1-benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride | [5][6] |
| Synonyms | 5-(2-Ethylaminopropyl)benzofuran hydrochloride | [5] |
| CAS Number | 1823776-22-2 | [4][5][6] |
| Molecular Formula | C₁₃H₁₇NO · HCl | [4][5] |
| Molecular Weight | 239.7 g/mol | [4][5] |
| Melting Point | 154.7 °C | [5] |
| Appearance | White Powder (Hydrochloride) | [5] |
Synthesis Protocol
Proposed Synthetic Pathway:
A likely synthesis starts from benzofuran-5-carbaldehyde. This undergoes a Knoevenagel condensation with nitroethane to form a nitropropene intermediate. Subsequent reduction of the nitro group and the alkene, followed by N-ethylation and salt formation, would yield the final product.
Caption: Proposed synthesis workflow for 5-EAPB hydrochloride.
Experimental Protocol (Hypothetical):
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Step 1: Knoevenagel Condensation: Benzofuran-5-carbaldehyde is refluxed with nitroethane and a catalyst such as ammonium acetate in a suitable solvent like glacial acetic acid. This reaction forms 1-(benzofuran-5-yl)-2-nitroprop-1-ene.
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Step 2: Reduction: The resulting nitropropene intermediate is reduced. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF) is typically used to reduce both the nitro group and the carbon-carbon double bond, yielding the primary amine, 5-(2-aminopropyl)benzofuran (5-APB).
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Step 3: N-Ethylation: The primary amine (5-APB) is converted to the secondary amine (5-EAPB) via reductive amination. The amine is reacted with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.
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Step 4: Hydrochloride Salt Formation: The purified 5-EAPB free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The precipitated 5-EAPB hydrochloride is then collected by filtration, washed with cold solvent, and dried under vacuum.
Analytical Characterization
The identity and purity of 5-EAPB hydrochloride are confirmed using various analytical techniques.
Caption: Analytical workflow for the characterization of 5-EAPB HCl.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity and confirm the molecular weight and fragmentation pattern of the analyte.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the analyte (~5 mg/mL) is prepared in chloroform after extraction from a basic solution (1M NaOH).[5]
-
Instrumentation: An Agilent gas chromatograph with a mass selective detector is used.[5]
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Analysis Parameters:
| Parameter | Value |
| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temp. | 280 °C |
| Oven Program | 100 °C for 1 min, then ramp to 300 °C at 12 °C/min, hold for 9 min |
| Injection | 1 µL, Split Ratio = 20:1 |
| MS Scan Range | 30-550 amu |
| Retention Time | 7.300 min |
Source:[5]
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Expected Results: The electron ionization (EI) mass spectrum for the free base of 5-EAPB is expected to show a molecular ion peak corresponding to its molecular weight (203 g/mol ) and characteristic fragment ions. A prominent fragment is often observed at m/z 44, corresponding to the ethylaminopropyl side chain.[5][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to elucidate the chemical structure by identifying the different proton environments in the molecule.
Experimental Protocol:
-
Sample Preparation: The analyte is dissolved (~6 mg/mL) in deuterium oxide (D₂O).[5]
-
Instrumentation: 400 MHz NMR spectrometer.[5]
-
Analysis Parameters:
| Parameter | Value |
| Solvent | D₂O |
| Spectral Width | -3 ppm to 13 ppm |
| Pulse Angle | 90° |
| Delay Between Pulses | 45 seconds |
Source:[5]
-
Expected Results: The ¹H NMR spectrum will show characteristic peaks for the aromatic protons on the benzofuran ring, as well as signals for the aliphatic protons of the ethylaminopropyl side chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: The sample is typically prepared as a KBr pellet.[9]
-
Instrumentation: Bio-Rad FTS or equivalent.[9]
-
Expected Results: The FTIR spectrum will display characteristic absorption bands for N-H stretching (from the secondary amine hydrochloride), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching (from the furan ring).
Pharmacological Profile and Signaling
The detailed pharmacology of 5-EAPB is not extensively studied.[3] However, based on its structural similarity to 5-APB and related compounds, it is predicted to act as a monoamine transporter substrate, inducing the release of serotonin, norepinephrine, and dopamine.[2][10] Studies in rodents suggest 5-EAPB has rewarding and reinforcing effects.[4][11] It has been shown to enhance the expression of ΔFosB in the nucleus accumbens, a key transcription factor involved in addiction and neuroplasticity, without significantly altering dopamine D1/D2 receptor expression in that region.[11][12]
Caption: Predicted mechanism of action for 5-EAPB.
References
- 1. 5-EAPB (hydrochloride) - Analytical Standards - CAT N°: 15282 [bertin-bioreagent.com]
- 2. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-EAPB - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. swgdrug.org [swgdrug.org]
- 6. 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride | C13H18ClNO | CID 112500548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 5-APB - Wikipedia [en.wikipedia.org]
- 11. The potential rewarding and reinforcing effects of the substituted benzofurans 2-EAPB and 5-EAPB in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. khu.elsevierpure.com [khu.elsevierpure.com]
